REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][C:18]#[N:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1>C1COCC1>[NH:7]1[C:15]2[C:10](=[C:11]([CH2:16][CH2:17][CH2:18][NH2:19])[CH:12]=[CH:13][CH:14]=2)[CH:9]=[N:8]1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0.94 g
|
Type
|
reactant
|
Smiles
|
N1N=CC2=C(C=CC=C12)CCC#N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
8.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temp for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was gradually warmed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
TEMPERATURE
|
Details
|
by cooling in an ice bath
|
Type
|
ADDITION
|
Details
|
by adding aq. 1N NaOH (1 mL)
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through celite
|
Type
|
WASH
|
Details
|
washed well with THF
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
EXTRACTION
|
Details
|
extracted with 3/1
|
Type
|
WASH
|
Details
|
The organic layer were washed with brine (20 mL)
|
Type
|
WASH
|
Details
|
The organic layer washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC2=C(C=CC=C12)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 684.1 mg | |
YIELD: PERCENTYIELD | 71.1% | |
YIELD: CALCULATEDPERCENTYIELD | 71.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |